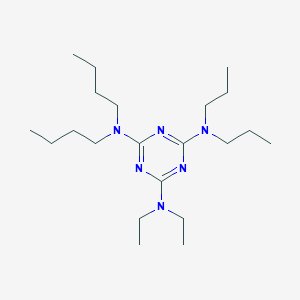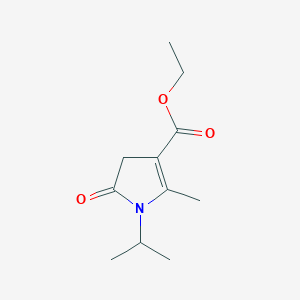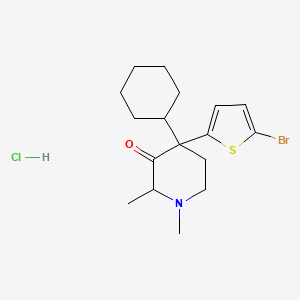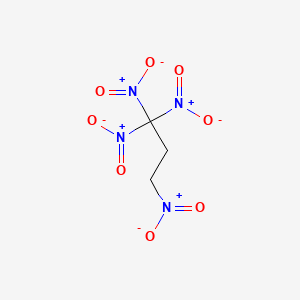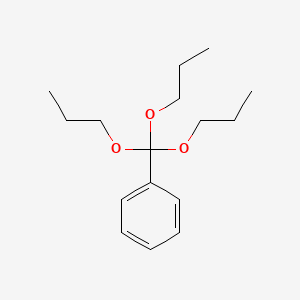
(Tripropoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene,(tripropoxymethyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three propoxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,(tripropoxymethyl)- typically involves the alkylation of benzene with propoxymethyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The general reaction scheme is as follows:
Benzene+3Propoxymethyl halideAlCl3Benzene,(tripropoxymethyl)-
Industrial Production Methods
On an industrial scale, the production of Benzene,(tripropoxymethyl)- can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene,(tripropoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the propoxymethyl groups.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃/H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens with Lewis acid catalysts, nitrating agents with sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced propoxymethyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzene,(tripropoxymethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene,(tripropoxymethyl)- involves its interaction with molecular targets through its aromatic ring and propoxymethyl groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzene,(tripropyl)-: Similar structure but with propyl groups instead of propoxymethyl groups.
Benzene,(trimethoxymethyl)-: Contains methoxymethyl groups instead of propoxymethyl groups.
Benzene,(triethoxymethyl)-: Contains ethoxymethyl groups instead of propoxymethyl groups.
Uniqueness
Benzene,(tripropoxymethyl)- is unique due to the presence of propoxymethyl groups, which impart distinct chemical and physical properties compared to other similar compounds
Propiedades
Número CAS |
6946-85-6 |
|---|---|
Fórmula molecular |
C16H26O3 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
tripropoxymethylbenzene |
InChI |
InChI=1S/C16H26O3/c1-4-12-17-16(18-13-5-2,19-14-6-3)15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3 |
Clave InChI |
HHQBZNIYNCLALC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C1=CC=CC=C1)(OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate oxalic acid](/img/structure/B14005825.png)

![N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine](/img/structure/B14005837.png)



![tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate](/img/structure/B14005867.png)
